1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea
Overview
Description
1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a thiadiazole ring, and a urea moiety
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using reagents such as dichlorobenzene and appropriate catalysts.
Introduction of the Urea Moiety: The final step involves the reaction of the thiadiazole intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
When compared to similar compounds, 1-(2,4-Dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Known for its use in antifungal applications.
2,4-Dichlorophenyl 2,4-Dichlorobenzoate: Used in organic synthesis and as an intermediate in chemical production.
2-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol: Utilized in pharmaceutical research for its potential therapeutic properties.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O2S2/c1-12-2-5-14(6-3-12)27-8-9-28-11-17-24-25-19(29-17)23-18(26)22-16-7-4-13(20)10-15(16)21/h2-7,10H,8-9,11H2,1H3,(H2,22,23,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYRDUMFQNDYJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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